Orthogonal Deprotection Selectivity
Fmoc-Dab(Alloc)-OH enables side-chain deprotection under Pd(0) catalysis without affecting Fmoc, acid-labile protecting groups (e.g., Boc, tBu, Trt), or the peptide-resin linkage [1]. In contrast, Fmoc-Dab(Boc)-OH requires TFA for side-chain Boc removal, which simultaneously cleaves peptides from acid-labile resins (e.g., Rink amide, Wang) and deprotects all acid-labile side-chain groups — precluding on-resin selective modifications [2]. Fmoc-Dab(ivDde)-OH requires 2-5% hydrazine in DMF for deprotection; documented side reactions include migration of the ivDde group to unprotected side-chain amines and reduction of allyl-based groups unless allyl alcohol is included as a scavenger .
| Evidence Dimension | Side-chain deprotection reagent and conditions |
|---|---|
| Target Compound Data | Pd(PPh₃)₄ (0.1-0.3 eq) + PhSiH₃ or N-methylaniline, DCM/DMF, 2 × 15-30 min, room temperature |
| Comparator Or Baseline | Boc: 95% TFA + scavengers, 30-120 min; ivDde: 2-5% hydrazine in DMF, 2-5 min (migration risks documented); Z: H₂/Pd-C or strong acid (HF/TFMSA) |
| Quantified Difference | Alloc orthogonal to Fmoc/base, acid, and hydrogenolysis conditions; Boc and Z lack acid orthogonality; ivDde exhibits quasi-orthogonality with documented migration and cross-reactivity |
| Conditions | Fmoc SPPS, on-resin orthogonal deprotection sequence |
Why This Matters
Procurement selection of Fmoc-Dab(Alloc)-OH over Fmoc-Dab(Boc)-OH preserves the ability to perform on-resin side-chain modifications before final cleavage, essential for cyclic and branched peptide libraries.
- [1] Ningbo Inno Pharmchem Co. Ltd. (2025). Optimizing Peptide Synthesis with Fmoc-Dab(Alloc)-OH: Expert Insights. NBInno Technical Article JR. View Source
- [2] Ningbo Inno Pharmchem Co. Ltd. (2025). The Role of Fmoc-Dab(Boc)-OH in Custom Peptide Synthesis. NBInno Technical Article. View Source
